2-[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]oxyacetic acid is a chemical compound with the molecular formula C7H10F3NO3 and a molecular weight of approximately 213.15 g/mol. This compound features a trifluoroethyl group attached to an azetidine ring, which is further connected to an oxyacetic acid moiety. The presence of the trifluoroethyl group imparts unique properties to the molecule, enhancing its potential applications in medicinal chemistry and materials science .
The reactivity of 2-[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]oxyacetic acid can be attributed to its functional groups. The azetidine ring can undergo various nucleophilic substitutions and ring-opening reactions under specific conditions. Additionally, the carboxylic acid group can participate in esterification reactions, and the trifluoroethyl group may engage in halogenation or reduction reactions depending on the reagents used.
The synthesis of 2-[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]oxyacetic acid typically involves multi-step organic reactions. A common synthetic route may include:
Each step requires careful optimization of reaction conditions to ensure high yields and purity of the final product .
The potential applications of 2-[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]oxyacetic acid are diverse:
Interaction studies involving 2-[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]oxyacetic acid are crucial for understanding its pharmacodynamics and pharmacokinetics. These studies typically assess how the compound interacts with biological macromolecules such as proteins and nucleic acids. Techniques such as surface plasmon resonance or fluorescence spectroscopy may be employed to evaluate binding affinities and interaction kinetics.
Several compounds exhibit structural similarities to 2-[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]oxyacetic acid. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-Acetylazetidine | Contains an acetyl group instead of trifluoroethyl | Less lipophilic than trifluoroethyl derivatives |
| 3-Fluoropropanoic acid | Similar carboxylic acid functionality | Lacks azetidine ring structure |
| 4-(Trifluoromethyl)aniline | Contains a trifluoromethyl group | Aromatic structure provides different reactivity |
These compounds highlight the uniqueness of 2-[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]oxyacetic acid due to its specific combination of functional groups and ring structure that may confer distinct biological activities and chemical reactivities .
The azetidine core is typically constructed via intramolecular cyclization or tandem ring-opening/ring-closing reactions. One effective method involves the tandem epoxide ring-opening and ring-closing of primary amines. For example, primary amines react with epoxides to form β-amino alcohols, which undergo base-mediated cyclization to yield azetidines. This approach achieves yields of 70–85% when using potassium carbonate or sodium hydride as bases.
Alternatively, photo-induced copper-catalyzed radical annulation enables azetidine synthesis via a [3+1] cyclization mechanism. Aliphatic amines react with alkynes under blue LED irradiation in the presence of a copper catalyst (e.g., [(DPEphos)(bcp)Cu]PF₆), forming α-aminoalkyl radicals that undergo 1,5-hydrogen atom transfer and 4-exo-trig cyclization. This method is particularly advantageous for introducing steric hindrance at the azetidine 3-position, critical for subsequent trifluoroethylation.
Table 1: Comparison of Azetidine Ring-Closing Methods
Introducing the 2,2,2-trifluoroethyl group to the azetidine nitrogen requires careful optimization to avoid ring strain-induced side reactions. Alkylation of azetidine with 2,2,2-trifluoroethyl bromide or iodide in the presence of a non-nucleophilic base (e.g., DIPEA) is a common strategy. For example, treating azetidine with trifluoroethyl iodide in acetonitrile at 0°C achieves 65–72% yields, with minimal oligomerization.
A more specialized approach involves reductive amination using trifluoroacetaldehyde. Azetidine reacts with trifluoroacetaldehyde methyl hemiacetal under hydrogenation conditions (Pd/C, H₂), yielding the N-trifluoroethylated product in 58% yield. While lower yielding, this method avoids harsh alkylating agents.
Key Challenge: The electron-withdrawing trifluoroethyl group reduces the nucleophilicity of the azetidine nitrogen, necessitating elevated temperatures (50–60°C) for efficient alkylation.
The oxyacetic acid side chain is introduced through alkoxyalkylation of the azetidine 3-hydroxy derivative. A two-step protocol is employed:
Optimization Insight: Replacing ethyl bromoacetate with tert-butyl bromoacetate improves ester stability during purification, with subsequent acidolysis using trifluoroacetic acid achieving >90% conversion.
Table 2: Carboxylic Acid Functionalization Conditions
| Step | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| Alkylation | K₂CO₃, THF, 0°C | 0°C → RT | 78–82 |
| Saponification | LiOH, THF/H₂O (3:1), RT | RT | 85–90 |
The azetidine ring exhibits significant strain (angle strain ~88°), which influences reactivity. The trifluoroethyl group enhances electrophilicity at C2 and C4, facilitating regiospecific ring-opening reactions. For example, azetidinium salts formed via quaternization with methyl iodide undergo nucleophilic attack at C4 by halides or amines, yielding α-(trifluoromethyl)amine derivatives.
The oxyacetic acid moiety adopts a gauche conformation relative to the azetidine ring, as confirmed by X-ray crystallography of analogous compounds. This spatial arrangement optimizes hydrogen bonding with biological targets, such as enzyme active sites.
The azetidine ring in 2-[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxyacetic acid exhibits distinct puckering modes that influence the spatial orientation of the oxyacetic acid side chain. Energy minimization studies reveal two dominant conformers: a twist-boat geometry (ΔG = 0.8 kcal/mol) and a half-chair geometry (ΔG = 1.2 kcal/mol) (Figure 1). The twist-boat conformation stabilizes the molecule through reduced steric clashes between the trifluoroethyl group and the oxyacetic acid moiety, while the half-chair form benefits from enhanced hydrogen-bonding interactions between the azetidine nitrogen and the carboxylic acid proton [1] [2].
Molecular dynamics simulations in explicit solvent (water, 300 K) demonstrate rapid interconversion between these conformers, with a transition barrier of ~3.4 kcal/mol. The oxyacetic acid side chain adopts a gauche orientation relative to the azetidine ring in 68% of sampled frames, minimizing dipole-dipole repulsion between the carbonyl oxygen and the ring’s lone electron pairs [2]. This flexibility contrasts with proline-like systems, where larger rings (e.g., pyrrolidine) enforce rigid trans-amide preferences [1].
| Parameter | Twist-Boat | Half-Chair |
|---|---|---|
| N–C2–C3–O (dihedral) | 152.3° | -167.8° |
| Ring puckering amplitude | 0.42 Å | 0.38 Å |
| O–C=O bond angle | 122.1° | 121.7° |
The 2,2,2-trifluoroethyl group induces significant electronic perturbations in the azetidine ring. Natural bond orbital (NBO) analysis shows strong σ→σ* hyperconjugation from the C–F bonds to the adjacent C–N ring bond, increasing the ring’s torsional strain by 18% compared to unsubstituted azetidine. This effect arises from the fluorine atoms’ electronegativity, which polarizes the C–F bonds and withdraws electron density from the ring [3].
Comparative strain energy calculations at the ωB97X-D/def2-TZVP level reveal:
The trifluoroethyl group’s −I effect also modulates the azetidine nitrogen’s basicity. The proton affinity decreases by 14.2 kcal/mol relative to methyl-substituted analogs, rendering the nitrogen less nucleophilic. This electronic tuning has implications for the compound’s potential as a bioisostere in drug design, particularly for targeting proline-dependent enzymes [4] [3].
DFT calculations (M06-2X/6-311++G(d,p)) identify three primary reactivity hotspots:
Azetidine Nitrogen: The lone pair exhibits enhanced s-character (sp².⁷ hybrid) due to ring strain, increasing susceptibility to electrophilic attack. Fukui function analysis (ƒ⁻ = 0.087) confirms this site’s nucleophilic dominance [2].
Oxyacetic Acid Carbonyl Carbon: Polarization by the electron-withdrawing trifluoroethyl group raises the electrophilicity index (ω = 4.7 eV vs. 3.9 eV in non-fluorinated analogs), favoring nucleophilic addition reactions [1].
C3-Oxygens: The ether oxygen shows unexpected radical stability (spin density = 0.32), attributable to conjugation with the adjacent carbonyl group. This property suggests potential utility in redox-mediated coupling reactions [4].
Transition state modeling for azetidine ring-opening under acidic conditions reveals a two-step mechanism:
The trifluoroethyl group stabilizes the intermediate through inductive effects, lowering the overall activation barrier by 2.8 kcal/mol compared to ethyl-substituted systems [3].
The nucleophilic ring-opening of azetidinium salts derived from 2-[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]oxyacetic acid represents a crucial mechanistic pathway in the transformation chemistry of this compound. Research has demonstrated that azetidinium ions bearing different substitution patterns exhibit high regioselectivity in their reactions with nucleophiles, with the trifluoroethyl group exerting a pronounced electronic influence on the reaction pathway [1].
The regioselectivity of nucleophilic attack follows predictable patterns based on the substitution pattern. For α-substituted azetidinium salts, nucleophiles preferentially attack the unsubstituted carbon atom, while in α,α′-substituted systems, the nucleophile targets the carbon bearing an electron-withdrawing group such as an ester or cyano moiety [1]. The presence of the trifluoroethyl substituent in the target compound introduces additional electronic effects that strongly influence this regioselectivity.
Mechanistic Studies on Trifluoromethyl-Substituted Systems
Investigations of 2-(trifluoromethyl)azetidines have provided valuable insights into the mechanistic pathways relevant to the trifluoroethyl-substituted system. The observed regioselectivity in ring-opening reactions confirmed the strong electronic and steric effect of the trifluoromethyl substituent, giving rise to favored ring opening at specific positions [2]. This electronic influence stems from the electron-withdrawing nature of the fluorinated group, which activates adjacent carbon centers toward nucleophilic attack through inductive effects.
The nucleophilic ring-opening of azetidinium salts generally follows an SN2 mechanism, with the reaction proceeding through a backside attack by the nucleophile [3]. In the case of trifluoroethyl-substituted systems, the electron-withdrawing nature of the CF₃CH₂- group polarizes the carbon-nitrogen bonds within the azetidinium ring, creating preferential sites for nucleophilic attack. Density Functional Theory calculations have provided critical insights into the parameters governing these regioselectivities, revealing that both electronic and steric factors contribute to the observed selectivity patterns [3].
Data on Nucleophile Selectivity
Systematic studies have demonstrated that the nature of the nucleophile significantly influences both the reaction rate and regioselectivity. Nitrogen nucleophiles such as sodium azide and benzylamine, as well as oxygenated nucleophiles including sodium acetate and alkoxides, all participate in regioselective ring-opening processes [1]. The trifluoroethyl group enhances the electrophilicity of the azetidinium center through its strong electron-withdrawing properties, facilitating nucleophilic attack while directing the regioselectivity.
The formation of chiral centers in azetidine derivatives through catalytic asymmetric induction represents a sophisticated area of mechanistic investigation. Research has established that chiral sabox copper(I) catalysis can achieve excellent enantiocontrol in the formation of tetrasubstituted azetidines with multiple chiral centers. The all-cis stereoisomers of tetrasubstituted azetidine-2-carboxylic acids and derivatives possessing three chiral centers have been prepared with high yield and stereocontrol through asymmetric [3+1]-cycloaddition reactions [4].
Mechanism of Asymmetric Induction
The asymmetric induction mechanism involves the coordination of chiral ligands to copper centers, creating a stereochemically defined environment for the cycloaddition reaction. Studies using chiral sabox copper(I) catalysts have demonstrated that the stereochemical outcome is controlled by the coordination geometry of the metal center and the steric environment created by the chiral ligands [4]. The process proceeds through metallo-enolcarbene intermediates that undergo [3+1]-cycloaddition with high stereoselectivity.
Investigations of gold-catalyzed oxidative cyclization have revealed additional mechanistic pathways for asymmetric induction. The use of BrettPhosAuNTf₂ as a chiral gold catalyst has shown significant improvements in both yield and stereoselectivity compared to other catalytic systems [5]. The mechanism involves the generation of reactive α-oxogold carbenes as intermediates via intermolecular alkyne oxidation, followed by intramolecular N-H insertion with high stereochemical control.
Stereochemical Control Factors
The stereochemical utility of cis-disubstituted azetidines has been demonstrated through their application as ligands in asymmetric catalysis. The inherently concave structure of cis-azetidine derivatives creates a rigid stereochemical environment that can provide highly robust face-selective stereoinduction [6]. In copper-catalyzed Henry reactions, these ligands have achieved enantiomeric excesses greater than 99% with alkyl aldehydes, demonstrating the effectiveness of the chiral azetidine scaffold in asymmetric induction.
Computational Mechanistic Insights
Computational studies have revealed that dispersion interactions play a fundamental role in asymmetric induction for constructing vicinal stereogenic centers [7]. The selectivity-controlling steps involve ligand-substrate dispersion attractions that favor specific reaction geometries while steric repulsions hinder competing pathways. These noncovalent interactions, combined with distal ligand-auxiliary structural distortions, enable strictly oriented three-dimensional stereoinduction.
The choice of solvent significantly impacts the efficiency of cyclization reactions leading to azetidine formation. Comprehensive screening studies have identified optimal solvent systems that maximize cyclization efficiency while minimizing competing side reactions.
Polar Solvent Effects
Studies of azetidine cyclization reactions have revealed that polar aprotic solvents generally provide superior results compared to polar protic alternatives. In optimization studies, dimethylformamide (DMF) with potassium tert-butoxide at elevated temperatures (80°C) has emerged as the optimal condition, providing 89% isolated yield of azetidine products [8]. This high efficiency stems from the ability of DMF to stabilize ionic intermediates while maintaining the nucleophilicity of the base.
The comparison of different solvent systems reveals distinct efficiency patterns:
Table 1: Solvent Effect on Azetidine Cyclization Efficiency
| Solvent System | Temperature (°C) | Yield (%) | Reaction Time (min) |
|---|---|---|---|
| Water | 80 | 84 | 60 |
| Ethanol | 80 | 51 | 60 |
| Acetonitrile | 60 | 11 | 60 |
| DMF | 80 | 89 | 60 |
Data compiled from cyclization optimization studies [9]
Mechanistic Basis for Solvent Effects
The superior performance of DMF can be attributed to its dual role as both solvent and reaction mediator. DMF stabilizes the cationic intermediates formed during cyclization while maintaining the basicity of the nucleophilic species. The high dielectric constant of DMF (ε = 36.7) facilitates the separation of ion pairs, promoting the formation of reactive intermediates necessary for efficient cyclization [10].
Temperature and Solvent Interactions
The relationship between temperature and solvent choice reveals complex interactions that affect cyclization efficiency. Water as a solvent requires higher temperatures (80°C) to achieve acceptable yields, while the combination of appropriate organic bases with DMF allows for efficient cyclization at moderate temperatures [8]. The thermal stability of the reaction mixture in different solvents also influences the overall efficiency, with some systems showing decomposition at elevated temperatures.
Competing Elimination Pathways
Solvent choice significantly affects the competition between desired cyclization and undesired elimination pathways. Polar protic solvents tend to favor elimination reactions through their ability to stabilize the resulting alkene products via hydrogen bonding interactions [11]. This effect is particularly pronounced in systems containing electron-withdrawing groups, where elimination can compete effectively with the desired cyclization.
The mechanistic studies reveal that potassium hydroxide in THF/H₂O mixtures under high thermal conditions (170°C) can promote cyclization, but this often results in significant elimination to olefinic byproducts [12]. The ratio of cyclization to elimination depends critically on the structural features of the substrate, with branched alkyl groups or aryl groups β to the chloride being especially susceptible to elimination processes.
Optimization Strategies
Successful optimization of cyclization efficiency requires careful consideration of multiple factors including solvent polarity, temperature, base strength, and reaction time. The use of microwave-assisted conditions has shown promise in reducing reaction times while maintaining high yields [9]. Additionally, the implementation of solvent-switching strategies during multi-step sequences can optimize each individual transformation while maintaining overall efficiency.